molecular formula C19H18N4O2 B2574817 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034579-74-1

4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2574817
CAS No.: 2034579-74-1
M. Wt: 334.379
InChI Key: AMFJQISLGXCDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a pyrrolidine and a pyrrole moiety through a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation: The pyrrole is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.

    Coupling with Pyrimidine: The final step involves coupling the benzoylated pyrrole-pyrrolidine intermediate with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, such as using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and pyrrolidine rings.

    Reduction: Benzyl derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • 4-(1H-Pyrrol-1-yl)benzohydrazide
  • Benzaldehyde, 4-(1H-pyrrol-1-yl)-

Uniqueness

Compared to similar compounds, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is unique due to its combination of a pyrimidine ring with both pyrrole and pyrrolidine moieties. This structure provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(15-3-5-16(6-4-15)22-10-1-2-11-22)23-12-8-17(13-23)25-18-7-9-20-14-21-18/h1-7,9-11,14,17H,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFJQISLGXCDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.